molecular formula C31H46O4 B1396522 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester CAS No. 218600-50-1

3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester

Cat. No.: B1396522
CAS No.: 218600-50-1
M. Wt: 482.7 g/mol
InChI Key: ZSKIWSWEZHHVGY-ZTPLMWSVSA-N
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Description

Methyl 3,12-dioxoolean-9(11)-en-28-oate is a synthetic oleanane-type triterpenoid derivative characterized by a pentacyclic scaffold with ketone groups at positions 3 and 12, a double bond at the 9(11) position, and a methyl ester at C-26. Its molecular formula is C₃₁H₄₆O₄, with an average molecular weight of 482.705 g/mol and a monoisotopic mass of 482.3396 . Structurally, it belongs to a class of compounds modified to enhance bioactivity, particularly in anticancer and anti-inflammatory contexts. The compound is synthesized via microbial biotransformation or chemical derivatization of natural triterpenoids like betulinic acid . Its unique substitution pattern distinguishes it from other triterpenoids, as the 3,12-dioxo groups and 9(11)-ene moiety are critical for interactions with molecular targets such as redox-sensitive pathways .

Properties

CAS No.

218600-50-1

Molecular Formula

C31H46O4

Molecular Weight

482.7 g/mol

IUPAC Name

methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate

InChI

InChI=1S/C31H46O4/c1-26(2)13-15-31(25(34)35-8)16-14-30(7)24(19(31)18-26)20(32)17-22-28(5)11-10-23(33)27(3,4)21(28)9-12-29(22,30)6/h17,19,21,24H,9-16,18H2,1-8H3/t19-,21-,24-,28-,29+,30+,31-/m0/s1

InChI Key

ZSKIWSWEZHHVGY-ZTPLMWSVSA-N

Isomeric SMILES

C[C@]12CCC(=O)C(C1CC[C@@]3(C2=CC(=O)C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)C)(C)C

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)OC)C

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,12-dioxoolean-9(11)-en-28-oate involves several steps. One common method includes the reaction of a precursor compound with sodium methylate in methanol and diethyl ether at room temperature . The reaction typically proceeds for about 45 minutes to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

Methyl 3,12-dioxoolean-9(11)-en-28-oate serves as a versatile building block in organic synthesis. Its unique structure allows it to be modified to create a variety of derivatives that can be used in further chemical research.

Biology

This compound has been studied for its potential bioactive properties. Research indicates that it may exhibit anti-inflammatory and anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of pancreatic cancer cells by inducing apoptosis and downregulating key proteins involved in cell proliferation such as cyclin D1 and survivin .

Medicine

The therapeutic potential of methyl 3,12-dioxoolean-9(11)-en-28-oate is being explored in various medical contexts:

  • Cancer Treatment: Its derivatives have demonstrated efficacy in inhibiting tumor growth and promoting apoptosis in cancer cell lines .
  • Anti-inflammatory Applications: The compound has been linked to the modulation of inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Case Studies

  • Pancreatic Cancer Research:
    • Study Focus: Investigated the effects of CDDO-Me (a derivative) on pancreatic cancer cell lines.
    • Findings: CDDO-Me induced significant growth inhibition and apoptosis in treated cells. It also downregulated expression levels of Sp transcription factors that are critical for cancer progression .
  • Anti-inflammatory Activity:
    • Study Focus: Evaluated the anti-inflammatory properties of methyl 3,12-dioxoolean-9(11)-en-28-oate.
    • Findings: The compound showed promise in reducing markers of inflammation and could serve as a basis for developing new anti-inflammatory drugs .

Industrial Applications

In addition to its research applications, methyl 3,12-dioxoolean-9(11)-en-28-oate is utilized in the production of specialty chemicals. Its derivatives are employed in formulating pharmaceuticals and other industrial products due to their unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3,12-dioxoolean-9(11)-en-28-oate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 3,11-dioxoolean-12-en-28-oate

  • Structure : Differs in the position of the oxo groups (3,11-dioxo) and the double bond (Δ¹²) .
  • Synthesis : Produced via microbial oxidation of betulinic acid using Penicillium spp. .

Methyl 3-oxolup-20(29)-en-28-oate (157)

  • Structure : Contains a single oxo group at C-3 and a Δ²⁰(²⁹) double bond .
  • Activity : Demonstrates moderate cytotoxicity against leukemia cells (IC₅₀ ~10 µM) but lacks the dual redox-modulating effects of the 3,12-dioxo derivative .
Compound Molecular Formula Oxo Groups Double Bond Position Key Bioactivity Source
Methyl 3,12-dioxoolean-9(11)-en-28-oate C₃₁H₄₆O₄ 3,12 Δ⁹(¹¹) Apoptosis induction, anti-inflammatory Microbial/chemical synthesis
Methyl 3,11-dioxoolean-12-en-28-oate C₃₁H₄₆O₄ 3,11 Δ¹² Moderate cytotoxicity Microbial oxidation
Methyl 3-oxolup-20(29)-en-28-oate C₃₁H₄₈O₃ 3 Δ²⁰(²⁹) Antiproliferative Penicillium spp.

Ester Derivatives of Oleanolic Acid

CDDO-Me (Methyl 2-cyano-3,12-dioxoolean-1,9-dien-28-oate)

  • Structure: Features a cyano group at C-2 and double bonds at Δ¹ and Δ⁹ .
  • Activity : 100-fold more potent than Methyl 3,12-dioxoolean-9(11)-en-28-oate in activating Nrf2-mediated antioxidant responses and suppressing NF-κB-driven inflammation .
  • Mechanism : Disrupts intracellular redox balance by depleting glutathione (GSH) and generating reactive oxygen species (ROS) .

3-Oxoolean-12-en-28-oic acid morpholide (9a)

  • Structure : Replaces the methyl ester with a morpholide group at C-28 and retains a single oxo group at C-3 .
  • Activity : Shows selective inhibition of prostate cancer cells (IC₅₀ = 5 µM) but lacks broad-spectrum efficacy compared to the 3,12-dioxo methyl ester .
Compound Functional Groups Key Modifications Bioactivity Reference
CDDO-Me 2-cyano, 3,12-dioxo, Δ¹,⁹ Cyano substitution Nrf2 activation, ROS induction
Methyl 3,12-dioxoolean-9(11)-en-28-oate 3,12-dioxo, Δ⁹(¹¹) No cyano group Moderate ROS modulation
3-Oxoolean-12-en-28-oic acid morpholide 3-oxo, morpholide at C-28 Amide vs. ester Prostate-specific cytotoxicity

Natural Triterpenoid Derivatives

Betulonic Acid (156)

  • Structure: Natural Δ¹²-ene triterpenoid with a single oxo group at C-3 .
  • Activity : Precursor to Methyl 3,12-dioxoolean-9(11)-en-28-oate; exhibits antimalarial activity but lower anticancer potency due to the absence of the 12-oxo group .

Ursolic Acid

  • Structure : Δ¹²-ene with hydroxyl groups at C-3 and C-28 .
  • Activity : Inhibits tumor promotion (e.g., 61% reduction in skin tumors at 2 µmol) but requires higher doses than synthetic dioxo derivatives .
Compound Key Features Bioactivity Efficacy vs. Methyl 3,12-dioxo Derivative
Betulonic Acid (156) 3-oxo, Δ¹² Antimalarial, moderate cytotoxicity Less potent
Ursolic Acid 3-hydroxy, Δ¹² Anti-inflammatory, tumor suppression Lower potency
Methyl 3,12-dioxoolean-9(11)-en-28-oate 3,12-dioxo, Δ⁹(¹¹) Broad-spectrum apoptosis induction Superior redox modulation

Key Research Findings

  • Redox Modulation : Methyl 3,12-dioxoolean-9(11)-en-28-oate induces apoptosis by depleting GSH and elevating ROS, though it is less potent than CDDO-Me .
  • Structural Specificity : The 9(11)-ene double bond enhances membrane permeability compared to Δ¹² analogues, improving cellular uptake .
  • Synthetic Versatility: Microbial biotransformation using Nocardia spp. efficiently introduces oxo groups, enabling scalable production .

Q & A

Q. What is the optimized synthetic protocol for Methyl 3,12-dioxoolean-9(11)-en-28-oate?

The compound is synthesized via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-promoted dehydrogenation from its benzyl precursor (compound 29 ), yielding 97% as an amorphous solid. Key steps include radical-mediated dehydrogenation under inert conditions, followed by purification via column chromatography. Melting point (264–268°C) and spectroscopic data (IR, NMR, HRMS) confirm purity and structure .

Q. How is Methyl 3,12-dioxoolean-9(11)-en-28-oate characterized structurally?

Characterization relies on:

  • 13C NMR : Peaks at δ 200.4 and 178.5 ppm for the 3- and 12-ketone groups, respectively .
  • HRMS : Observed [C₃₁H₄₈O₄]+ at m/z 561.3968 (calc. 561.3944) .
  • IR : Bands at ~1664 cm⁻¹ (C=O stretch) and ~1782 cm⁻¹ (ester carbonyl) .

Q. What are the critical purity indicators for this compound?

Purity is assessed via:

  • Sharp melting point range (264–268°C) .
  • Consistent NMR integration ratios (e.g., absence of extraneous proton signals) .
  • High-resolution mass spectrometry to confirm molecular formula .

Advanced Research Questions

Q. What mechanistic insights explain the role of DDQ in synthesizing Methyl 3,12-dioxoolean-9(11)-en-28-oate?

DDQ acts via a radical ion mechanism :

  • Single-electron transfer (SET) from the precursor to DDQ generates a radical cation intermediate.
  • Subsequent dehydrogenation forms the α,β-unsaturated ketone system at C9(11) and C12.
  • Steric and electronic effects of the rigid polycyclic skeleton favor selective oxidation .

Q. How can researchers optimize lactonization reactions involving this compound (e.g., to form 28,13β-olide derivatives)?

Key considerations:

  • Reagent stoichiometry : Excess DDQ may lead to overoxidation; optimized molar ratios (e.g., 1:1.2 substrate:DDQ) improve yield .
  • Solvent system : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Temperature control : Reactions at 0–25°C minimize side reactions like epoxidation .

Q. How should spectral data discrepancies (e.g., NMR shifts) be resolved during structural elucidation?

  • Comparative analysis : Cross-reference with literature data for analogous triterpenoids (e.g., oleanolic acid derivatives) .
  • Computational modeling : Density Functional Theory (DFT)-calculated chemical shifts validate experimental NMR assignments.
  • Isotopic labeling : Use ¹³C-labeled precursors to trace carbonyl carbon environments .

Q. What strategies mitigate low yields in functionalizing the C28 ester group?

  • Protecting group chemistry : Temporarily protect reactive ketones (C3, C12) to direct modifications to C28.
  • Catalytic methods : Employ transition-metal catalysts (e.g., Pd/C) for selective ester hydrolysis or transesterification .
  • Microwave-assisted synthesis : Accelerate reaction kinetics for esterification steps .

Methodological Notes

  • Synthetic reproducibility : Ensure strict anhydrous conditions during DDQ-mediated reactions to prevent hydrolysis of the methyl ester .
  • Analytical validation : Use tandem MS (HRMS/MS) to distinguish isobaric impurities in complex mixtures .
  • Data interpretation : Correlate IR carbonyl stretches (1664–1782 cm⁻¹) with X-ray crystallography data (if available) to confirm ketone and ester geometries .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester
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3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester

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